Product packaging for 1-Adamantaneacetic acid(Cat. No.:CAS No. 4942-47-6)

1-Adamantaneacetic acid

Cat. No.: B045787
CAS No.: 4942-47-6
M. Wt: 194.27 g/mol
InChI Key: AOTQGWFNFTVXNQ-UHFFFAOYSA-N
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Description

1-Adamantaneacetic acid is a high-value, rigid alicyclic building block that leverages the unique properties of the adamantane scaffold to advance research in medicinal chemistry and materials science. Its structure combines a highly stable and lipophilic adamantane cage with a flexible acetic acid linker, making it an ideal precursor for constructing novel molecular architectures. In drug discovery, this compound is extensively used to create bioactive derivatives; the adamantyl group can significantly enhance a compound's lipophilicity and metabolic stability, promote passive membrane diffusion, and engage in unique hydrophobic interactions with biological targets. This has led to its application in the development of antiviral agents, neuromodulators, and enzyme inhibitors. Beyond pharmaceuticals, this compound serves as a crucial monomer and cross-linking agent in polymer science, where it imparts superior thermal stability, rigidity, and chemical resistance to resulting materials. Its carboxylic acid functional group allows for straightforward conjugation via amide or ester bonds, facilitating the synthesis of complex dendrimers, metal-organic frameworks (MOFs), and advanced supramolecular assemblies. This reagent is provided with high purity to ensure reproducibility in sensitive synthetic applications, offering researchers a reliable tool for exploring structure-activity relationships and developing next-generation chemical entities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18O2 B045787 1-Adamantaneacetic acid CAS No. 4942-47-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-adamantyl)acetic acid
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InChI

InChI=1S/C12H18O2/c13-11(14)7-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2,(H,13,14)
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InChI Key

AOTQGWFNFTVXNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
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DSSTOX Substance ID

DTXSID90197791
Record name Tricyclo(3.3.1.13,7)dec-1-ylacetic acid
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Molecular Weight

194.27 g/mol
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Physical Description

White solid; [Alfa Aesar MSDS]
Record name 1-Adamantaneacetic acid
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CAS No.

4942-47-6
Record name 1-Adamantaneacetic acid
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Synthetic Methodologies for 1 Adamantaneacetic Acid and Its Derivatives

Classical and Contemporary Synthetic Routes to 1-Adamantaneacetic Acid

The synthesis of this compound can be achieved through several established and emerging routes. A common method involves the reaction of 1-adamantanol (B105290) with vinylidene chloride. hsppharma.comchembk.com Another approach starts from adamantane (B196018), which is reacted with vinylidene chloride in the presence of sulfuric acid and t-butyl alcohol. dtic.mil

Optimization of Synthetic Procedures for this compound Esters

The synthesis of esters of this compound is a crucial step for creating various derivatives. Optimization of these procedures often focuses on improving yields and simplifying purification. For instance, the synthesis of the this compound ester derivative of codeine has been reported, highlighting the utility of this class of compounds. oiccpress.com

One common method for esterification involves the reaction of this compound with an alcohol in the presence of a coupling agent like 1-[3-(dimethylamino)-propyl]-3-ethylcarbodiimide hydrochloride (EDCI) and 4-(dimethylamino)pyridine (DMAP). nih.gov For example, the synthesis of pentyl 4-(2-(1-adamantyl)acetamido)butyrate was achieved by coupling this compound with ethyl 4-aminobutyrate, followed by hydrolysis and subsequent alkylation with bromopentane. nih.gov

Another strategy for synthesizing esters is through the corresponding acyl chloride. This compound can be converted to 1-adamantaneacetyl chloride by reacting it with thionyl chloride. researchgate.netarkat-usa.org The resulting acyl chloride is a versatile intermediate that readily reacts with alcohols to form esters.

The table below summarizes the synthesis of an exemplary this compound ester.

Starting MaterialReagent(s)ProductYieldReference
This compound, Ethyl 4-aminobutyrate hydrochloride1. EDCI, DMAP 2. NaOH 3. 1-Bromopentane, K₂CO₃Pentyl 4-(2-(1-adamantyl)acetamido)butyrate75-87% nih.gov

Green Chemistry Approaches in this compound Synthesis

While traditional methods for adamantane derivatization often rely on strong acids like sulfuric acid, there is a growing interest in developing more environmentally friendly "green" synthetic routes. colab.ws These approaches aim to reduce the use of hazardous reagents and minimize waste generation. One such strategy involves the use of solid acid catalysts or milder reaction conditions. The development of one-pot syntheses and the use of recyclable catalysts are also key areas of research in the green synthesis of adamantane derivatives. researchgate.net For example, avoiding the isolation of intermediate acid chlorides by performing the reaction and subsequent conversion in the same pot can streamline the process and reduce solvent usage. researchgate.net

Synthesis of Substituted this compound Derivatives

The functionalization of the adamantane core of this compound allows for the creation of a wide array of derivatives with tailored properties.

Brominated this compound Derivatives

Bromination of this compound is a key step in producing various functionalized analogs. The direct bromination of 1-adamantanecarboxylic acid using bromine with a Lewis acid catalyst like aluminum bromide (AlBr₃) yields 3-bromo-1-adamantanecarboxylic acid. dtic.mil A similar principle can be applied to this compound.

Another method for introducing a bromine atom is through decarboxylative bromination, also known as the Cristol–Firth-type reaction. This involves reacting an adamantane-acetic acid derivative with reagents like bromine and mercuric oxide (HgO). Furthermore, this compound can be brominated and then hydrolyzed to produce 3-hydroxy-1-adamantaneacetic acid. hsppharma.comchembk.com

The synthesis of methyl 3-bromoadamantaneacetate has been reported, which can then be used in Friedel-Crafts reactions to introduce aryl groups onto the adamantane cage. acs.org

The following table outlines a synthetic route to a brominated derivative.

Starting MaterialReagent(s)ProductReference
This compound1. Bromine 2. Hydrolysis3-Hydroxy-1-adamantaneacetic acid hsppharma.comchembk.com

Acetylamino-1-Adamantaneacetic Acid Derivatives

The introduction of an acetylamino group can modify the biological properties of this compound derivatives. The synthesis of 3-acetylamino-1-adamantaneacetic acid has been documented, although specific synthetic details are not extensively available in the provided context. bschem.com The synthesis of related compounds, such as 1,3-bis(4-acetylaminophenyl)adamantane from 1-adamantanol and acetanilide, suggests that Friedel-Crafts type reactions could be a viable route. hsppharma.comchembk.com

Derivatization Strategies for this compound

This compound is a versatile building block that can be derivatized through various chemical transformations. It can act as an acylating agent, reacting with amines to form amides. medchemexpress.com For example, it has been used in the synthesis of new bradykinin (B550075) analogues by modifying the N-terminal part of the peptide. chemicalbook.com

Amide bond formation is a common derivatization strategy. This compound can be condensed with various amines using coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine). frontiersin.orgfrontiersin.org This method has been employed to synthesize a series of adamantane-type compounds containing chiral trifluoromethylamine fragments. frontiersin.org

Furthermore, this compound can be converted to its acid chloride, which is a highly reactive intermediate for forming amides and esters. nih.gov For example, adamantane acetyl chloride has been reacted with an amine in the presence of triethylamine (B128534) (TEA) to produce an amide derivative. nih.gov

The table below showcases different derivatization strategies for this compound.

ReagentReaction TypeProduct TypeReference
Amines (e.g., trifluoromethyl 1,2-diamine)Amide condensationAmide frontiersin.orgfrontiersin.org
Thionyl chloride, then an amineAcyl chloride formation, then amidationAmide nih.gov
Bradykinin analoguesAcylationPeptide conjugate chemicalbook.com

Acylation Reactions with this compound

This compound is a versatile building block in organic synthesis, frequently employed as an acylating agent to introduce the bulky and lipophilic adamantane moiety into various molecular scaffolds. thermofisher.comcalpaclab.comcymitquimica.com The conversion of this compound into a more reactive acylating species, such as an acyl chloride, is a common initial step. This transformation is typically achieved by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. dovepress.com

For instance, 1-adamantaneacetyl chloride can be synthesized by reacting this compound with thionyl chloride, often in an inert solvent like toluene (B28343) under elevated temperatures (70–80°C). Anhydrous conditions are crucial to prevent the hydrolysis of the resulting acyl chloride. Similarly, oxalyl chloride in a solvent such as dichloromethane (B109758) (DCM) can be used to generate the acyl chloride, which can then be used in subsequent reactions without further purification. dovepress.com

Once formed, these activated acylating agents readily participate in reactions such as Friedel-Crafts acylations to introduce the adamantaneacetyl group onto aromatic compounds. They are also instrumental in the synthesis of various adamantane derivatives, which hold significance in medicinal chemistry and materials science.

A notable application of acylation with this compound is in the synthesis of amide-based inhibitors. For example, it has been used to synthesize inhibitors of soluble epoxide hydrolase (sEH). psu.edu In one instance, this compound was coupled with an amine in the presence of 1-Hydroxybenzotriazole (HOBt) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), followed by deprotection and further acylation steps to yield the target inhibitors. psu.edu

The following table summarizes representative acylation reactions involving this compound:

ReactantReagent(s)ProductApplication
This compoundThionyl chloride (SOCl₂)1-Adamantaneacetyl chlorideIntermediate for Friedel-Crafts acylation and synthesis of adamantane derivatives
This compoundOxalyl chloride, DMF (cat.)2-(Adamantan-2-yl) acetyl chlorideIntermediate for amide synthesis
This compoundAmine, HOBt, EDCI, Et₃NN-substituted adamantanylacetamideSynthesis of soluble epoxide hydrolase (sEH) inhibitors

Esterification of this compound

Esterification of this compound is a fundamental transformation used to produce various ester derivatives. These esters can serve as intermediates in further synthetic routes or as the final target molecules with specific applications. A direct method for preparing esters of this compound is through the reaction of the corresponding acyl chloride with an alcohol.

For example, this compound ethyl ester can be synthesized from this compound. chemsrc.com While the direct esterification of the carboxylic acid with an alcohol under acidic conditions is a plausible route, the use of the more reactive acyl chloride is often preferred for higher yields.

Research has also demonstrated the synthesis of more complex esters. For instance, in the development of soluble epoxide hydrolase (sEH) inhibitors, 1-adamantylacetic acid was coupled with ethyl 4-aminobutyrate hydrochloride. nih.gov This reaction was facilitated by the coupling agents EDCI and 4-dimethylaminopyridine (B28879) (DMAP) in dichloromethane. nih.gov The resulting ester intermediate was then hydrolyzed and subsequently alkylated to produce the final compound. nih.gov

Another example involves the reaction of 1-adamantaneacetyl chloride with a protected hydroxytyrosol (B1673988) derivative in the presence of DMAP in tetrahydrofuran (B95107) (THF) to yield an ester-linked product. dovepress.com

The table below provides examples of esterification reactions with this compound:

ReactantReagent(s)Product
This compoundEthanol (via acyl chloride)This compound ethyl ester
1-Adamantylacetic acidEthyl 4-aminobutyrate hydrochloride, EDCI, DMAP4-(1-Adamantylacetylamino)butyric acid ethyl ester
2-(Adamantan-2-yl) acetyl chlorideTBS-protected hydroxytyrosol, DMAP, THFEster-linked adamantane-hydroxytyrosol derivative

Amide Condensation with this compound

Amide bond formation is a cornerstone of medicinal chemistry, and this compound is frequently utilized in these reactions to synthesize amides with potential biological activity. frontiersin.orgnih.gov The carboxylic acid group of this compound can be coupled with a primary or secondary amine using a variety of condensing agents.

Common coupling agents for this transformation include carbodiimides like EDCI, often used in conjunction with additives such as HOBt or DMAP to improve efficiency and minimize side reactions. dovepress.comnih.gov For instance, this compound has been successfully coupled with dopamine (B1211576) hydrochloride using EDCI and HOBt as the condensing and catalytic agents, respectively, in the presence of triethylamine as a base, affording the corresponding amide in good yield. dovepress.com

In another study, this compound was condensed with chiral diamines to produce a series of adamantane-type derivatives. frontiersin.orgnih.gov These reactions highlight the utility of amide condensation in generating libraries of compounds for biological screening. frontiersin.orgnih.gov

The synthesis of peptide derivatives has also been achieved through amide condensation. Small peptides containing a 1-adamantanamine moiety have been synthesized by coupling the amine to a carboxylic acid at the C-terminus. nih.gov

The following table summarizes various amide condensation reactions involving this compound:

Reactant 1Reactant 2Coupling Agent(s)BaseProduct
This compoundEthyl 4-aminobutyrate hydrochlorideEDCI, DMAP-4-(1-Adamantylacetylamino)butyric acid ethyl ester
This compoundDopamine hydrochlorideEDCI, HOBtTriethylamineN-(3,4-dihydroxyphenethyl)-2-(adamantan-1-yl)acetamide
This compoundChiral diaminesNot specifiedNot specifiedAdamantane-type derivatives

Imidazolide Formation from this compound

The formation of imidazolides from carboxylic acids represents another method for activating the carboxyl group for subsequent reactions, such as amide bond formation. The synthesis of imidazolides of this compound has been explored, and their hydrolytic stability has been studied. researchgate.netssau.ru

The reaction typically involves treating the carboxylic acid with a reagent like 1,1'-carbonyldiimidazole (B1668759) (CDI). This reaction proceeds with the evolution of carbon dioxide and imidazole, resulting in the formation of the 1-adamantaneacetyl imidazolide. This activated intermediate can then be reacted in situ with an amine to form an amide.

While specific procedural details from the available search results are limited, the formation of imidazolides is a well-established method in organic synthesis for activating carboxylic acids under mild conditions.

Advanced Spectroscopic and Structural Analysis of 1 Adamantaneacetic Acid and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, and 1-adamantaneacetic acid is no exception. Both ¹H and ¹³C NMR are instrumental in confirming the characteristic adamantane (B196018) cage and the acetic acid moiety.

In ¹H NMR spectroscopy, the protons on the adamantane cage typically appear as a series of broad multiplets in the upfield region, a consequence of the rigid, fused-ring system and the complex spin-spin coupling patterns. The methylene (B1212753) protons of the acetic acid group adjacent to the adamantane cage present a distinct singlet, providing clear evidence of this functional group.

¹³C NMR spectroscopy offers a more resolved picture of the carbon skeleton. The spectrum of this compound will show distinct signals for the quaternary bridgehead carbon attached to the acetic acid group, the other bridgehead carbons, the methylene carbons of the cage, and the carbonyl and methylene carbons of the acetic acid side chain. The chemical shifts of these carbons are highly characteristic and serve as a fingerprint for the adamantane structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values serve as a general guide. Actual experimental values may vary based on solvent and other experimental conditions.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Adamantane CH 1.5 - 2.0 (multiplet) 30 - 45
Adamantane CH₂ 1.5 - 2.0 (multiplet) 30 - 45
Adamantane C (bridgehead) - ~30
Adamantane C (bridgehead attached to side chain) - ~35
-CH₂-COOH ~2.2 (singlet) ~45
-COOH ~11-12 (broad singlet) ~175

Mass Spectrometry (MS) for Purity and Structural Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, thereby confirming its purity and structure. For this compound (C₁₂H₁₈O₂), the molecular weight is 194.27 g/mol . nist.govnist.gov

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at m/z 194. A prominent fragment ion is often observed at m/z 135, corresponding to the adamantyl cation ([C₁₀H₁₅]⁺), which is formed by the cleavage of the C-C bond between the adamantane cage and the acetic acid group. This fragmentation pattern is highly characteristic of 1-substituted adamantane derivatives.

Gas chromatography-mass spectrometry (GC-MS) can be employed to analyze complex mixtures containing this compound. researchgate.net This technique separates the components of a mixture before they are introduced into the mass spectrometer, allowing for the identification of individual compounds. researchgate.net In one study, GC-MS was used to identify 3-methyl-1-adamantaneacetic acid in a herbal formulation. researchgate.net The identification was based on the comparison of the retention time and fragmentation pattern with the National Institute of Standards and Technology (NIST) spectral library. researchgate.net

Table 2: Key Mass Spectrometry Data for this compound

Parameter Value Reference
Molecular Formula C₁₂H₁₈O₂ nist.govnist.gov
Molecular Weight 194.27 g/mol nist.govnist.gov
CAS Registry Number 4942-47-6 nist.govnist.gov
Key Fragment Ion (m/z) 135 ([C₁₀H₁₅]⁺)

X-ray Crystallography of this compound Metal Complexes

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state. While the crystal structure of this compound itself is of interest, the structures of its metal complexes are particularly revealing. The deprotonated carboxylate group of this compound readily coordinates to metal ions, forming a variety of coordination polymers and metal-organic frameworks (MOFs).

Several studies have reported the synthesis and single-crystal X-ray diffraction analysis of metal complexes involving adamantane-based ligands. For instance, hydrothermal synthesis has yielded new complexes of zinc(II), manganese(II), and cadmium(II) with this compound. researchgate.net In these structures, the deprotonated 1-adamantaneacetate ligand exhibits various coordination modes, leading to the formation of one-dimensional chains and supramolecular architectures held together by hydrogen bonds. researchgate.net

Table 3: Examples of Metal Complexes with Adamantane-based Ligands Studied by X-ray Crystallography

Complex Metal Ion Key Structural Feature Reference
[Zn₂(L)₄]n (L = 1-adamantaneacetate) Zn(II) Infinite 1D chain researchgate.net
[MnL₂(4,4'-bipy)(H₂O)₂]n Mn(II) 1D chain with octahedral coordination researchgate.net
[CdCl(HL)(dpp)(H₂O)]n Cd(II) Triclinic crystal system researchgate.net
[Cu₂(1,3-ada)₂(H₂O)₂] Cu(II) Rhomboidal net structure researchgate.net

Quantum Chemical Studies on this compound and Related Adamantanes

Quantum chemical calculations, often employing density functional theory (DFT), provide theoretical insights into the electronic structure, stability, and reactivity of molecules. Such studies on adamantane and its derivatives, including this compound, complement experimental findings and help in understanding their chemical behavior.

Theoretical modeling has been used to investigate the mechanisms of reactions involving adamantane, such as its alkylation. researchgate.net For example, quantum chemical studies using the B3LYP electron density functional have been performed to understand the formation of unsaturated adamantane derivatives. researchgate.net These calculations can predict the geometries of reactants, transition states, and products, as well as the energetic barriers of reaction pathways. researchgate.net

Furthermore, theoretical methodologies have been applied to study the phase change energetics of adamantane derivatives, including this compound. researchgate.net These computational studies, in conjunction with experimental techniques like calorimetry, provide a comprehensive understanding of the thermodynamic properties of these compounds. researchgate.net

Biological and Pharmacological Research of 1 Adamantaneacetic Acid

Enzyme Modulation and Inhibition by 1-Adamantaneacetic Acid

This compound has been investigated for its role in modulating and inhibiting various enzymes. Its bulky and rigid adamantane (B196018) cage structure is a key feature in these interactions.

This compound has been identified as a competitive inhibitor of chorismate mutase-prephenate dehydrogenase. sigmaaldrich.com This bifunctional enzyme is crucial in the shikimate pathway in bacteria, fungi, and higher plants, catalyzing the conversion of chorismate to prephenate, a key step in the biosynthesis of the aromatic amino acids phenylalanine and tyrosine. The inhibitory action of this compound was noted during the development of an affinity chromatography procedure for the purification of the enzyme from Escherichia coli K12. Elution of the enzyme from the affinity column was more effective in the presence of 10 mM this compound, highlighting its competitive binding nature.

There is currently no scientific literature available that specifically describes the inhibition of mitochondrial ATPase by this compound. While various compounds are known to inhibit the F1Fo-ATPase/ATP synthase complex, research directly linking this compound to this enzymatic inhibition has not been found. nih.gov

The adamantane moiety, due to its unique structural characteristics, serves as a valuable scaffold in the design of enzyme inhibitors. Its rigid, three-dimensional, and lipophilic nature allows it to anchor a molecule within the active site of an enzyme. This can lead to enzyme inhibition through several general mechanisms:

Steric Hindrance: The bulky adamantane cage can physically block the substrate from accessing the active site of the enzyme, thereby preventing the catalytic reaction from occurring.

Hydrophobic Interactions: The lipophilicity of the adamantane group promotes strong hydrophobic interactions with nonpolar regions of the enzyme's active site or allosteric sites. These interactions can induce conformational changes in the enzyme, leading to a reduction in its catalytic efficiency.

Pharmacophore Carrier: The adamantane structure can be functionalized with various pharmacophoric groups. In this role, the adamantane cage acts as a rigid scaffold that orients these functional groups in a precise manner for optimal interaction with the enzyme's binding pockets, thus enhancing the inhibitory potency.

Pharmacological Applications of this compound Derivatives

Derivatives of this compound have been explored for various pharmacological applications, most notably in the development of receptor antagonists.

This compound has been utilized as an acylating agent in the synthesis of novel bradykinin (B550075) analogues. Bradykinin is a peptide involved in vasodilation and inflammation, and its receptor antagonists are of therapeutic interest. The acylation of the N-terminus of bradykinin antagonist analogues with this compound has been shown to significantly enhance their antagonistic potency. nih.govnih.gov For instance, the acylation of the N-terminus of [D-Arg0,Hyp3,Thi5,8,D-Phe7]bradykinin with this compound resulted in an analogue with more than a tenfold increase in potency. nih.gov This modification suggests that the bulky adamantane group contributes favorably to the binding of the analogue to the bradykinin B2 receptor, thereby blocking the action of bradykinin.

Structure-activity relationship (SAR) studies have been conducted to understand the impact of incorporating this compound and other sterically constrained amino acids into bradykinin analogues. These studies have revealed several key findings:

N-terminal Acylation: The acylation of the N-terminus of bradykinin B2 receptor antagonists with bulky groups like this compound consistently improves their antagonistic potency. nih.gov

Positional Importance of Modifications: The position of other modifications in the peptide chain, in conjunction with N-terminal acylation, is crucial for the resulting biological activity. For example, the substitution of a sterically constrained amino acid, 1-aminocyclopentane-1-carboxylic acid (Apc), at position 8 of a bradykinin antagonist analogue enhanced its antagonistic potency, and this effect was further amplified by N-terminal acylation with this compound. nih.gov Conversely, substitution at position 7 led to a reduction in antagonistic properties. nih.gov

Enhancement of Antagonistic Potency: In most cases, the addition of the this compound group to the N-terminus of bradykinin analogues leads to an enhancement of their antagonistic properties. nih.govnih.gov

The following table provides a qualitative overview of the effect of N-terminal acylation with this compound on the antagonistic potency of a bradykinin analogue.

AnalogueModificationRelative Antagonistic Potency
[D-Arg0,Hyp3,Thi5,8,D-Phe7]bradykinin-Potent
Aaa-[D-Arg0,Hyp3,Thi5,8,D-Phe7]bradykininN-terminal acylation with this compound>10-fold more potent

Aaa represents the 1-adamantaneacetyl group.

Potential as Antiviral Agents

The adamantane nucleus is a well-established pharmacophore in the development of antiviral drugs. nih.gov The discovery of amantadine (B194251) and rimantadine (B1662185) as potent therapies against Influenza A virus infections was an early demonstration of the chemotherapeutic efficacy of adamantane-based drugs. acs.orgmdpi.com These compounds function by targeting the M2 proton channel of the influenza A virus, a mechanism that is not effective against influenza B viruses which lack this channel. mdpi.com

Research has continued to explore the antiviral potential of adamantane derivatives against a range of viruses. Adamantane-based analogues have shown significant activity against influenza A viruses, human immunodeficiency viruses (HIV), and herpes simplex viruses. nih.gov For instance, novel adamantane-containing polyanionic agents have been developed that demonstrate selective inhibition of HIV-1. bioworld.com One such compound, "amant," proved to be a selective inhibitor of HIV-1 replication with low toxicity, acting by blocking an early step in the virus's replication cycle. bioworld.com Unlike traditional adamantane derivatives like amantadine and rimantadine which were inactive against HIV-1, amant showed significant inhibitory effects. bioworld.com Furthermore, this new class of adamantane derivatives also exhibited activity against influenza B, tick-borne encephalitis, and rabies virus infections in animal studies. bioworld.com

More recent studies have focused on synthesizing new adamantane derivatives to overcome resistance to existing antiviral drugs. mdpi.com For example, (R)-isomers of 6-(1-adamantyl)-1,3-oxazinan-2-one and 6-(1-adamantyl)piperidin-2,4-dione have shown efficacy in treating mice infected with the A/California/04/2009 influenza virus, demonstrating significant reductions in mortality and virus replication in the lungs. actanaturae.ru These findings underscore the continued importance of the adamantane scaffold in the search for new and effective antiviral agents.

Antitumor and Apoptosis-Inducing Effects

Derivatives of adamantane have demonstrated significant potential as antitumor agents, primarily through their ability to induce apoptosis, or programmed cell death, in cancer cells. The loss of balance between cell proliferation and apoptosis is a hallmark of cancer, and many natural and synthetic compounds exert their anticancer effects by activating apoptotic pathways. frontiersin.org

One of the key mechanisms by which adamantane derivatives induce apoptosis is through the modulation of the Bcl-2 family of proteins. frontiersin.org These proteins are central regulators of the intrinsic apoptotic pathway, with members like Bcl-2 and Bcl-xL acting as anti-apoptotic proteins and others like Bax acting as pro-apoptotic proteins. frontiersin.orgdovepress.com Studies have shown that certain adamantane derivatives can downregulate the expression of anti-apoptotic proteins like Bcl-2, Bcl-xL, XIAP, c-IAP1, c-IAP2, and survivin, while enhancing the expression of the pro-apoptotic protein Bax. frontiersin.orgdovepress.com This shift in the balance between pro- and anti-apoptotic proteins leads to the activation of caspases, which are the executioners of apoptosis. mdpi.com

The activation of caspases, such as caspase-3, -7, -8, and -9, is a critical step in the apoptotic cascade. mdpi.commdpi.com Research on adamantane-linked isothiourea derivatives, for example, has shown a significant increase in the expression of caspase-3 in liver tissues of rats with hepatocellular carcinoma, indicating the induction of apoptosis. nih.gov Similarly, other studies have demonstrated that adamantane derivatives can lead to the cleavage of caspases and poly(ADP-ribose) polymerase (PARP), further confirming their apoptosis-inducing effects. dovepress.com The induction of apoptosis by these compounds is often also associated with the activation of tumor suppressor proteins like p53. dovepress.com

Neurotransmitter Antagonism (Acetylcholine, Serotonin)

The adamantane structure has also been explored for its potential to modulate the activity of neurotransmitter systems, including the serotonergic system. A serotonin (B10506) antagonist is a drug that inhibits the action at serotonin (5-HT) receptors. wikipedia.org

Research has shown that memantine (B1676192) (1-amino-3,5-dimethyladamantane), an adamantane derivative, can block the depolarization induced by serotonin in a neuronal cell line. nih.gov This effect was observed at micromolar concentrations and was found to be rapid and reversible. nih.gov The depolarization in these cells is mediated by 5-HT3 receptors, suggesting that memantine specifically suppresses the ion channel opened by serotonin. nih.gov This interaction of memantine with serotonin receptors and their associated ion channels provides a potential mechanism for its action in the nervous system. nih.gov While this research points to the potential for adamantane derivatives to act as serotonin antagonists, further studies are needed to fully elucidate the specific interactions of this compound and its derivatives with both acetylcholine (B1216132) and serotonin receptors.

Adamantane-Type Derivatives as Anticancer Agents

The rigid and lipophilic nature of the adamantane cage makes it a valuable pharmacophore in the design of anticancer agents. nih.govresearchgate.net Adamantane derivatives have been shown to exhibit considerable biological properties, including anticancer activities. researchgate.net A growing body of evidence highlights that ligands incorporating an adamantane structure can inhibit cancer cell survival, migration, and proliferation by modulating various tumorigenic pathways. researchgate.net

Adamantane derivatives have demonstrated notable efficacy against specific cancer cell lines, including hepatocellular carcinoma (HepG2) and melanoma (B16F10). In vitro studies of adamantyl isothiourea derivatives showed marked cytotoxic effects against five human tumor cell lines, with the highest activity observed against the HepG2 cell line. nih.gov Two compounds, in particular, displayed IC50 values of 7.70 and 3.86 µM against HepG2 cells, marking them as promising candidates for further development as chemotherapeutic agents for hepatocellular carcinoma. nih.gov

While direct studies on this compound against B16F10 melanoma cells are not extensively detailed in the provided context, the broader class of adamantane derivatives has shown promise. For instance, a combination therapy involving capsaicin (B1668287) and HA14-1, an organic compound that induces apoptosis, has shown a synergistic induction of apoptosis in the highly metastatic C8161 melanoma cell line. scirp.org This highlights the potential for developing adamantane-based strategies for treating aggressive melanomas.

The structure-activity relationship (SAR) of adamantane-based anticancer agents is a critical area of research for optimizing their efficacy. The lipophilic adamantane moiety can be modified with various functional groups to enhance its biological activity. researchgate.net

For adamantane-linked isothiourea derivatives, the nature of the substituent on the benzyl (B1604629) group plays a significant role in their antiproliferative activity. For example, a 4-bromobenzyl analogue exhibited high antiproliferative activity with IC50 values under 25 µM against several cancer cell lines, including HepG2. acs.org In another series of adamantyl isothiourea derivatives, the presence of a morpholine (B109124) moiety generally resulted in higher cytotoxic effects compared to their 4-phenylpiperazine analogues. nih.gov

In a series of adamantane-containing dihydropyrimidine (B8664642) derivatives, the substitution pattern on the benzaldehyde (B42025) ring was found to be crucial for their cytotoxicity against the A-549 human non-small cell lung cancer cell line. rsc.org Specific substitutions led to compounds with IC50 values as low as 1.03 µg/mL. rsc.org These examples underscore the importance of systematic structural modifications to the adamantane core to develop potent and selective anticancer agents.

Bioorganic Chemistry Applications of this compound

The unique structural properties of the adamantane cage, including its rigidity, lipophilicity, and three-dimensional structure, have made this compound and its derivatives valuable tools in bioorganic chemistry. These applications range from modifying biomolecules to enhance their properties to designing novel inhibitors for enzymatic processes.

Use as a Protective Group in Oligonucleotide Synthesis

The synthesis of oligonucleotides requires the use of protective groups to prevent unwanted side reactions at various functional groups of the nucleosides during the assembly process. While a variety of protective groups are routinely employed for the protection of the 5'-hydroxyl, the exocyclic amino groups of the nucleobases, and the 2'-hydroxyl group in RNA synthesis, there is no direct evidence in the reviewed literature to suggest the use of this compound specifically as a protective group in this context.

While adamantane derivatives are utilized in oligonucleotide modifications to enhance properties such as nuclease resistance and cellular uptake, this is distinct from their use as transient protective groups during the synthesis itself. The conjugation of adamantane to the 3'-end of oligonucleotides has been shown to increase their stability against degradation by nucleases. However, this is a permanent modification of the final product rather than a temporary protective measure during synthesis.

Design and Synthesis of Adamantane-Decorated Iminosugars as Enzyme Inhibitors

Iminosugars are a class of carbohydrate mimics where the ring oxygen has been replaced by a nitrogen atom. This structural modification often leads to potent inhibition of various glycosidases and glycosyltransferases, enzymes that play crucial roles in numerous biological processes. The decoration of iminosugar scaffolds with adamantane moieties, including those derived from this compound, has emerged as a promising strategy for the development of highly effective and selective enzyme inhibitors.

The bulky and lipophilic nature of the adamantane group can enhance the binding affinity of the iminosugar to the active site of an enzyme through favorable hydrophobic interactions. This can lead to a significant increase in inhibitory potency. The synthesis of these adamantane-decorated iminosugars typically involves the coupling of an appropriately functionalized iminosugar with an adamantane-containing moiety.

One synthetic approach involves the coupling of an iminosugar derivative with this compound to form an amide linkage. For example, a deoxynojirimycin (DNJ) derivative can be reacted with this compound in the presence of a coupling agent to yield the corresponding N-acylated adamantane-iminosugar conjugate. The specific design and length of the linker between the iminosugar and the adamantane group can be varied to optimize enzyme-inhibitor interactions.

Iminosugar ScaffoldAdamantane Moiety SourceLinkage TypePotential Enzyme Target
Deoxynojirimycin (DNJ)This compoundAmideGlucosidases
Isofagomine1-Adamantanecarboxylic acidAmideGlycosidases
Nojirimycin1-Adamantaneacetyl chlorideAmideGlucosidases

These adamantane-decorated iminosugars have shown potential as inhibitors of various enzymes involved in metabolic disorders and viral infections. The modular nature of their synthesis allows for the creation of diverse libraries of compounds for screening against different enzyme targets.

Development of Therapeutic Delivery Systems Utilizing this compound

The lipophilic and structurally rigid adamantane cage of this compound has been exploited in the development of advanced therapeutic delivery systems. Its ability to interact with and anchor to biological membranes and other carrier molecules makes it a valuable component in designing systems for targeted drug delivery and enhanced cellular uptake.

Drug Delivery System Components

This compound and its derivatives can be incorporated as key components in various drug delivery systems, including liposomes, nanoparticles, and cyclodextrin-based carriers. The adamantane moiety often serves as a hydrophobic anchor, facilitating the non-covalent association of the delivery system with therapeutic agents or targeting ligands.

In the context of cyclodextrin-based drug delivery, the adamantane group exhibits a strong binding affinity for the hydrophobic cavity of cyclodextrins. This host-guest interaction can be utilized to form stable supramolecular complexes. For instance, a therapeutic molecule can be conjugated to a cyclodextrin (B1172386), while a targeting ligand is attached to an adamantane derivative. The mixing of these two components leads to the self-assembly of a targeted drug delivery system.

Delivery SystemRole of Adamantane MoietyInteracting PartnerApplication
LiposomesHydrophobic anchor in the lipid bilayerLipid moleculesDrug encapsulation and delivery
Cyclodextrin NanoparticlesGuest molecule for host-guest complexationCyclodextrin cavityTargeted drug delivery
Polymer MicellesHydrophobic core-forming componentHydrophilic polymer chainsSolubilization of poorly soluble drugs

The use of this compound derivatives allows for the covalent attachment of the adamantane anchor to various molecules of interest, such as drugs, imaging agents, or targeting peptides, through its carboxylic acid functionality.

Materials Science and Polymer Chemistry Applications of 1 Adamantaneacetic Acid

1-Adamantaneacetic Acid as a Building Block in Polymer Synthesis

The incorporation of adamantane (B196018) moieties, often derived from this compound, into polymer structures significantly influences their thermal and mechanical properties. The adamantane group can be introduced into the polymer backbone or as a pendent side group, offering a versatile strategy to enhance polymer performance.

Research has demonstrated that the introduction of adamantane into methacrylate (B99206) polymers leads to a notable improvement in their thermal and mechanical characteristics. For instance, adamantane-containing poly(enaminonitriles) have shown excellent solubility in polar aprotic solvents and good thermal stability, with a 10% weight loss occurring at temperatures above 320°C in air. researchgate.net Similarly, polystyrene derivatives with pendent adamantyl groups exhibit higher glass transition temperatures (Tg) compared to their parent polymers, a direct consequence of the bulkiness and rigidity of the adamantane cage. rsc.org For example, poly(N-(1-adamantyl)-N-4-vinylbenzylideneamine) has a significantly higher Tg (257 °C) than similar polymers with less bulky N-alkyl groups. rsc.org

The synthesis of polymers with adamantane units directly in the backbone, such as poly(1,3-adamantylene alkylene)s, has been achieved through methods like acyclic diene metathesis (ADMET) polymerization. acs.org These polymers exhibit exceptional thermal stabilities, with decomposition temperatures ranging from 452–456 °C, which are significantly higher than structurally similar polyolefins. acs.org

Table 1: Thermal Properties of Adamantane-Containing Polymers

Polymer Type Adamantane Moiety Glass Transition Temperature (Tg) Decomposition Temperature (10% Weight Loss) Reference
Poly(enaminonitriles) In backbone Not specified > 320°C researchgate.net
Poly(N-(1-adamantyl)-N-4-vinylbenzylideneamine) Pendent group 257°C > 365°C rsc.org
Poly(1,3-adamantylene alkylene)s In backbone Not specified 452–456°C acs.org

Development of Supramolecular Guest-Host Hydrogels

This compound plays a crucial role as a "guest" moiety in the formation of supramolecular hydrogels based on guest-host interactions. These hydrogels are formed through non-covalent interactions between adamantane groups and "host" molecules, most commonly β-cyclodextrins (β-CD). nih.govnih.gov The hydrophobic adamantane fits snugly into the cavity of the toroidal β-CD, forming a stable inclusion complex that acts as a reversible crosslink in the hydrogel network. nih.govbiorxiv.org

A prominent example of this technology is the modification of hyaluronic acid (HA), a naturally occurring polysaccharide, with this compound to create adamantane-grafted hyaluronic acid (Ad-HA). nih.govrsc.orgnih.govresearchgate.net This is typically achieved by coupling this compound to the hydroxyl groups of HA through an esterification reaction. nih.govnih.gov The resulting Ad-HA can then be combined with a β-cyclodextrin-modified polymer, often β-CD-grafted HA (CD-HA), to form a supramolecular hydrogel. nih.govrsc.orgnih.gov The degree of adamantane modification on the HA backbone can be controlled to tailor the properties of the resulting hydrogel. nih.govrsc.orgnih.gov

A key feature of these guest-host hydrogels is their shear-thinning and self-healing behavior. nih.govnih.govresearchgate.net When subjected to shear stress, such as during injection through a syringe, the non-covalent guest-host interactions are disrupted, causing the hydrogel to flow like a liquid (shear-thinning). nih.govnih.gov Upon removal of the shear stress, the adamantane-β-cyclodextrin complexes rapidly reform, and the hydrogel network self-heals, regaining its solid-like properties within seconds. nih.govnih.gov This injectable nature makes these hydrogels highly attractive for various biomedical applications. nih.govresearchgate.net The mechanical properties of these hydrogels can be further enhanced through secondary crosslinking mechanisms, such as UV-initiated polymerization of methacrylate groups also incorporated into the polymer backbone. researchgate.netrsc.org

Supramolecular hydrogels formed from Ad-HA and CD-HA can undergo a process of hierarchical self-assembly, leading to the formation of microporous structures over time. rsc.orgnih.govfrontiersin.org Initially, the hydrogel may be homogenous, but with incubation, the guest-host polymer interactions can lead to condensation on the microscale, resulting in a distinct solid phase and a dilute polymer solute phase. rsc.orgnih.gov This creates a hierarchical porous architecture within the hydrogel. rsc.orgnih.gov The void fraction and pore diameter of these hydrogels can be tuned by adjusting parameters such as incubation time, polymer concentration, and the degree of adamantane modification on the HA. rsc.orgnih.gov For instance, pore diameters can range from a few micrometers to over a thousand micrometers, with void fractions reaching as high as 93.3%. rsc.orgnih.gov

Table 2: Properties of Ad-HA/CD-HA Supramolecular Hydrogels

Property Description Influencing Factors Reference
Formation Based on guest-host interactions between adamantane and β-cyclodextrin Stoichiometry of guest and host moieties nih.gov
Shear-Thinning Disassembles under shear stress, allowing for injectability Strength of guest-host interaction nih.govnih.gov
Self-Healing Rapidly reassembles upon removal of shear stress Reversible nature of guest-host bonds nih.govnih.gov
Porous Structure Evolves from a homogenous to a microporous material over time Incubation time, polymer concentration, degree of modification rsc.orgnih.gov

Role in Nucleic Acid Aptamer Functionalization

The hydrophobic and stable nature of the adamantane group makes it a useful moiety for the functionalization of nucleic acid aptamers. acs.orgfigshare.comnih.gov Aptamers are single-stranded DNA or RNA molecules that can bind to specific targets with high affinity and specificity. acs.orgfigshare.comnih.gov The incorporation of adamantane can enhance the therapeutic and diagnostic potential of these aptamers. acs.orgfigshare.comnih.gov

A key development in this area is the design and synthesis of adamantane-containing phosphoramidites. acs.orgfigshare.comnih.gov These reagents allow for the direct and automated incorporation of adamantane units into oligonucleotides during solid-phase synthesis. acs.orgfigshare.comnih.gov This provides a convenient and efficient method for producing adamantane-functionalized aptamers with precise control over the number and position of the adamantane modifications. acs.orgfigshare.comnih.gov The successful synthesis of these phosphoramidites has been validated through techniques such as high-performance liquid chromatography and mass spectrometry. acs.orgfigshare.comnih.gov The introduction of adamantane alters the polarity of the aptamers and facilitates their self-assembly with poly-β-cyclodextrin to form stable supramolecular complexes. acs.orgfigshare.comnih.gov

Self-Assembly of Poly-β-cyclodextrin with Adamantane-Modified Nucleic Acid Aptamers

The self-assembly of poly-β-cyclodextrin with nucleic acid aptamers functionalized with this compound is a sophisticated strategy in materials science, leveraging the principles of molecular recognition to create highly organized supramolecular structures. This process is primarily driven by the specific and reversible host-guest interactions between the β-cyclodextrin cavities of the polymer and the adamantane moieties of the aptamers.

The hydrophobic adamantane group, covalently linked to the nucleic acid aptamer, acts as a guest molecule that readily partitions into the hydrophobic inner cavity of the β-cyclodextrin units on the polymer chain. This interaction is a well-established phenomenon in supramolecular chemistry, where the exclusion of water molecules from the cyclodextrin (B1172386) cavity and the formation of van der Waals interactions between the host and guest drive the complexation.

When multiple adamantane-modified aptamers are introduced to a solution of poly-β-cyclodextrin, the multivalent nature of the polymer allows for the simultaneous binding of several aptamers. This results in the formation of a cross-linked network, leading to the self-assembly of a hydrogel or nanoparticle, depending on the concentration and stoichiometry of the components. The resulting supramolecular assembly is dynamic and can be influenced by external stimuli such as temperature or the presence of competitive guest molecules, which can displace the adamantane-aptamer conjugates.

Detailed research into the thermodynamics of the interaction between adamantane derivatives and β-cyclodextrin provides insight into the driving forces of this self-assembly process. Isothermal titration calorimetry (ITC) has been employed to determine the binding affinity and thermodynamic parameters for the complexation of 1-adamantanecarboxylic acid with β-cyclodextrin, which serves as a model for the interaction within the polymer-aptamer system.

Table 1: Thermodynamic Parameters for the Complexation of 1-Adamantanecarboxylic Acid with β-Cyclodextrin at 25°C

ParameterValue
Binding Constant (K)7.7 x 10⁴ M⁻¹
Change in Enthalpy (ΔH)-8894 cal·mol⁻¹
Change in Entropy (ΔS)-7.46 cal·mol⁻¹·°C⁻¹

The data indicates a high binding affinity, driven by a favorable enthalpic change, which is characteristic of strong van der Waals interactions and the release of high-energy water molecules from the cyclodextrin cavity. nih.gov

Interdisciplinary Research Integrating 1 Adamantaneacetic Acid

Adamantane (B196018) Framework in Catalyst Design

The rigid and bulky adamantane scaffold is a valuable component in the design of ligands for asymmetric catalysis. The defined steric hindrance provided by the adamantane group can influence the stereochemical outcome of a reaction, enabling high levels of enantioselectivity.

A notable application of 1-adamantaneacetic acid is in manganese-catalyzed C-H activation reactions. Researchers have demonstrated that manganese complexes can catalyze the highly enantioselective desymmetrizing lactonization of adamantaneacetic acid. chinesechemsoc.orgcolab.ws In this process, the carboxylic acid moiety of this compound acts as a directing group, guiding the catalyst to a specific C-H bond. chinesechemsoc.org This directed oxidation of a non-activated aliphatic C-H bond, using hydrogen peroxide as a green oxidant, leads to the formation of chiral γ-lactones. nih.govacs.org The reaction provides a direct method for converting simple carboxylic acids into valuable, highly enantioenriched chiral compounds. nih.govacs.org

This methodology showcases the utility of the adamantane framework in substrate design for catalytic reactions. The rigid structure of the adamantane core facilitates a well-defined spatial arrangement between the substrate and the chiral catalyst, which is crucial for achieving high stereocontrol. chinesechemsoc.org

Applications in Biochemical Assay Reagents

In the field of biochemistry, this compound serves as a useful tool for studying enzyme mechanisms. It has been identified as an inhibitor of chorismate mutase-prephenate dehydrogenase (EC 1.3.1.12) from Escherichia coli K12. sigmaaldrich.com This enzyme is a key player in the biosynthesis of the aromatic amino acids phenylalanine and tyrosine in bacteria, making it a potential target for antimicrobial agents. The inhibitory activity of this compound allows it to be used as a reagent in biochemical assays to probe the enzyme's active site and to screen for other potential inhibitors.

Role in Chemical Building Blocks and Organic Synthesis

The unique physical and chemical properties of the adamantane cage make this compound a valuable building block in organic synthesis. wasteless.bio Its lipophilicity, rigidity, and chemical stability are desirable attributes when designing molecules with specific pharmacological or material properties.

Investigations in ADAM17 Inhibition

A disintegrin and metalloproteinase 17 (ADAM17), also known as tumor necrosis factor-α-converting enzyme (TACE), is a membrane-bound enzyme implicated in diseases such as cancer and rheumatoid arthritis. nih.gov Consequently, developing selective inhibitors for ADAM17 is a major therapeutic goal. Traditional inhibitors often target the enzyme's zinc-containing active site, leading to a lack of selectivity and off-target effects. nih.govnih.gov

To overcome the challenges of active-site-directed inhibition, research has focused on developing exosite-binding inhibitors. These molecules bind to secondary sites on the enzyme surface, away from the catalytic center, offering a potential for greater selectivity. nih.govnih.govmdpi.com

In the development of a novel class of non-zinc-binding, exosite-targeting inhibitors of ADAM17, this compound has been utilized as a key building block. nih.gov In structure-activity relationship (SAR) studies, the adamantyl group was incorporated into the inhibitor structure (as the R4 substituent) to probe its interaction with the enzyme's exosite. The research demonstrated that modifications of this bulky group were critical for achieving high potency and selectivity. The findings suggest that targeting exosites can lead to highly desirable substrate-selective inhibitors, and compounds derived from this compound serve as valuable probes for studying the biological activity of ADAM17. nih.govnih.gov

Table 1: Research Findings on this compound Derivatives as ADAM17 Inhibitors nih.gov

Compound IDR4 SubstituentADAM17 Inhibition (IC50, µM)
17 1-Adamantylacetyl0.28
18 2-Adamantylacetyl0.44
19 1-Adamantylcarbonyl0.47
20 Cyclohexylacetyl1.1

This table presents data from a study on exosite-binding inhibitors of ADAM17, showing how different bulky acyl groups, including those derived from this compound, affect inhibitory potency.

Use as Selective In Vitro Probes

The rigid, lipophilic, and three-dimensional structure of the adamantane cage makes this compound a valuable scaffold in the design of selective in vitro probes. Its derivatives have been synthesized and utilized to investigate the function and structure of various biological targets by providing high-potency and selective interactions. These probes are instrumental in studying specific enzymes and receptors in controlled laboratory settings.

One of the noted applications of this compound is as an inhibitor of chorismate mutase-prephenate dehydrogenase from Escherichia coli sigmaaldrich.com. This demonstrates its utility in probing bacterial metabolic pathways. Furthermore, its derivatives have been crucial in the development of antagonists for G-protein coupled receptors. For instance, this compound has been used as an acylating agent for new analogues of bradykinin (B550075), leading to the development of potent and selective bradykinin B2 receptor antagonists for in vitro pharmacological studies sigmaaldrich.combibliotekanauki.pl.

The adamantane moiety has also been incorporated into molecules targeting other significant protein classes. Research has shown its use as a key reagent in synthesizing bis-cyclic diketopiperazines, which are being explored as selective inhibitors for the exosite of ADAM17, a metalloproteinase involved in various physiological and pathological processes researchgate.net.

Moreover, this compound serves as a crucial building block for creating compounds with potential therapeutic activities, which are first evaluated as in vitro probes. It has been used in amide coupling reactions to synthesize novel compounds tested for antimycobacterial activity against Mycobacterium tuberculosis (M. tb) H37Rv strain core.ac.uk. Similarly, it has been integral to the synthesis of hydrophobic tagging-based degraders targeting the Hepatitis B virus (HBV) core protein, with the resulting compounds evaluated in anti-HBV in vitro assays nih.gov.

In the field of cannabinoid research, this compound was used to synthesize 2-(Adamantan-1-yl)-1-(1-pentyl-1H-indol-3-yl)ethanone, a compound that, along with its analogues, was profiled in vitro for activity at cannabinoid receptors nih.gov. These studies highlight the versatility of the this compound structure in generating selective probes for diverse biological systems.

Detailed Research Findings

Research into derivatives of this compound has yielded specific data on their selectivity and potency in various in vitro assays.

Cannabinoid Receptor Activity: Analogues derived from this compound have been shown to act as full agonists at both CB1 and CB2 receptors. The in vitro activity was determined using a FLIPR membrane potential assay, revealing potent effects. nih.gov

In Vitro Agonist Activity of this compound Derivatives at Cannabinoid Receptors
ReceptorEC50 Range (nM)
Cannabinoid Receptor 1 (CB1)16–43
Cannabinoid Receptor 2 (CB2)29–216

Antimycobacterial Activity: Compounds synthesized using this compound have demonstrated significant potency against drug-susceptible M. tb strains and notable selectivity over mammalian cells, indicating a favorable profile for further investigation. The selectivity index (SI) is a ratio of cytotoxicity (IC50 in Vero cells) to anti-mycobacterial activity (MIC against M. tb). core.ac.uk

In Vitro Activity of N-(1-adamantyl)-indole-2-carboxamides
TargetAssayValue (µM)
Mammalian Cells (Vero)IC50≥ 194
M. tb strainsPotency-
Selectivity Index (SI)SI Value≥ 256

Conclusion

Synthesis of Key Findings on 1-Adamantaneacetic Acid Research

This compound, a derivative of the tricyclic hydrocarbon adamantane (B196018), is a compound of significant interest in various scientific fields. Its molecular structure is characterized by a bulky, rigid adamantane cage attached to an acetic acid moiety. Research has elucidated its fundamental chemical and physical properties, which are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 4942-47-6
Molecular Formula C₁₂H₁₈O₂
Molecular Weight 194.27 g/mol
Appearance Chunks or white to off-white crystalline powder. chemicalbook.comsigmaaldrich.com
Melting Point 134-137 °C
Solubility Poorly soluble in water, but soluble in polar organic solvents like dimethyl sulfoxide.

| Functional Group | Carboxylic Acid |

This table is interactive. Click on the headers to sort.

The synthesis of this compound can be achieved through several routes. One documented method involves the reaction of 1-adamantanol (B105290) with vinylidene chloride. chemicalbook.com Another prominent strategy is the homologation of 1-adamantanecarboxylic acid, a process that extends the carbon chain by one unit. The Arndt-Eistert synthesis is a classic method for such a one-carbon homologation, converting a carboxylic acid, via its acid chloride, into a higher acid homologue using diazomethane (B1218177) and a subsequent silver oxide-catalyzed Wolff rearrangement. organic-chemistry.orglibretexts.orgwikipedia.org

The applications of this compound are primarily centered in the biomedical and chemical sciences. It serves as a crucial building block and modifying agent. In biochemical research, it has been identified as an inhibitor of the enzyme chorismate mutase-prephenate dehydrogenase from Escherichia coli. sigmaaldrich.comsigmaaldrich.com Furthermore, it has been utilized as an acylating agent to modify the N-terminal part of bradykinin (B550075) analogues, demonstrating its utility in peptide and drug design. sigmaaldrich.comsigmaaldrich.com In materials science, its derivatives have been incorporated into the development of advanced materials such as injectable, shear-thinning, and self-healing granular hydrogels for biomedical applications. sigmaaldrich.com

Unaddressed Research Questions and Future Directions

Despite the progress made, several research questions regarding this compound and its derivatives remain. The precise mechanisms through which its incorporation enhances the therapeutic efficacy of parent drug molecules are not always fully understood. mdpi.com While its role in increasing lipophilicity is acknowledged, a deeper comprehension of its interactions with biological membranes and specific receptor sites is an area for continued investigation. mdpi.com

Future research is poised to move in several promising directions:

Novel Drug Discovery: The adamantane scaffold is a valuable tool for developing drugs targeting the central nervous system (CNS), partly due to its ability to increase a compound's permeability across the blood-brain barrier. nih.govnih.gov Future work will likely focus on using this compound to create novel derivatives targeting neurological disorders.

Advanced Drug Delivery: The unique host-guest interactions of the adamantane cage make it an ideal component for sophisticated drug delivery systems. mdpi.comnih.gov Research into incorporating this compound derivatives into carriers like liposomes and cyclodextrins could lead to more targeted and efficient therapies. mdpi.com

Combinatorial Chemistry: The development of methods to create bi- and poly-functionalized adamantane derivatives, including those from this compound, will allow for their use in combinatorial chemistry to rapidly screen for new therapeutic agents against a multitude of targets. nih.gov

Polymer and Materials Science: Exploring the use of this compound as a monomer or modifying agent in polymer synthesis could yield new materials with enhanced thermal and mechanical properties, leveraging the rigidity and bulk of the adamantyl group. wikipedia.org

Broader Implications of this compound Research in Chemical and Biomedical Sciences

The study of this compound has broader implications that extend beyond the compound itself. It serves as a prime example of how a unique hydrocarbon scaffold can be leveraged to overcome challenges in drug development. The adamantane moiety is often described as a "lipophilic bullet," a term that captures its utility in modifying the pharmacokinetic properties of pharmacophores. nih.gov Its rigid, three-dimensional structure provides a stable and predictable framework, allowing for the precise spatial orientation of functional groups to optimize interactions with biological targets. publish.csiro.au

In medicinal chemistry, the success of adamantane-based drugs has solidified the strategy of using rigid, cage-like structures to escape the "flatland" of traditional aromatic ring-based drug design. publish.csiro.au This approach has led to the development of potent and selective agents for a wide range of diseases, including viral infections, diabetes, and neurodegenerative disorders like Parkinson's and Alzheimer's disease. nih.govnih.gov Research on this compound and its derivatives contributes to this growing field by providing new building blocks and a deeper understanding of structure-activity relationships.

In the broader chemical sciences, adamantane chemistry continues to inspire the synthesis of novel molecular architectures. Its use in supramolecular chemistry, where its cage-like structure facilitates host-guest complexation, opens avenues for creating self-assembling nanomaterials and molecular sensors. mdpi.com The principles learned from modifying and functionalizing the stable adamantane core of this compound are applicable to the synthesis of other complex, polycyclic molecules, thereby advancing the toolkit of synthetic organic chemistry.

Table 2: Mentioned Chemical Compounds

Compound Name
1,3,5,7-Tetrakisbromoadamantane
1,3,5,7-Tetrakisphenyladamantane
1,3-Adamantane di-acetic acid
1,3-Adamantanediol
This compound
1-Adamantanecarboxylic acid
1-Adamantanol
1-Adamantyl acetate
1-Adamantylamide-l-alanyl-d-isoglutamine
1-aminoadamantane
1-Bromoadamantane
1-fluoro-adamantane
1-iodoadamantane
1-Nitroxyadamantane
2,2-dimethylbutanoic acid
2,2-dimethylpentanoic acid
2-adamantanecarbonitrile
2-methyl-2-adamantanol
2-methyl-adamantane
2-phenylacetamide
3-amino-1-adamantanol
3-hydroxy-1-adamantyl acetate
Acetic acid
Acetone
Acetophenone
Adamantane
Adamantanone
Adapalene
Amantadine (B194251)
Benzene
Bradykinin
Carbon monoxide
Carbon tetrachloride
Chloroform
Chorismate
Diazomethane
Dimethyl sulfoxide
Formic acid
Hexamethylenetetramine
Hydrazine
Hydrochloric acid
Isopentane
Memantine (B1676192)
Methanol
Methyl 1-adamantanecarboxylate
Methylcyclohexane
Morpholine (B109124)
Phenylacetic acid
Pivalic acid
Prephenate
Rimantadine (B1662185)
Saxagliptin
Silver benzoate
Silver oxide
Sulfuric acid
t-Butyl alcohol
Thionyl chloride
Triethylamine (B128534)
Trimethylsilyldiazomethane
Tromantadine
Urea
Vildagliptin

Q & A

Q. What are the recommended methods for synthesizing 1-Adamantaneacetic acid, and how can purity be validated?

this compound is synthesized via condensation reactions, such as reacting 1-adamantanol with vinylidene chloride under controlled conditions . For purity validation, researchers use high-performance liquid chromatography (HPLC) (e.g., ≥98% purity as confirmed by retention time and peak integration) and 1H NMR spectroscopy to verify structural integrity (e.g., characteristic adamantyl proton signals at δ 1.6–2.1 ppm and acetic acid protons at δ 2.3–2.5 ppm) . Melting point analysis (134–138°C) should be cross-checked against literature to detect impurities .

Q. How should discrepancies in reported physicochemical properties (e.g., melting point) be addressed?

Discrepancies in melting points (e.g., 134–137°C vs. 136–138°C ) may arise from polymorphic forms or impurities. To resolve this:

  • Perform differential scanning calorimetry (DSC) to identify polymorphs.
  • Use recrystallization (e.g., from ethanol/water mixtures) to isolate pure crystalline forms.
  • Compare results with high-purity commercial standards (≥98%) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Personal protective equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods to prevent inhalation of dust/aerosols .
  • Storage: Keep in airtight containers at room temperature, away from oxidizers and heat sources .
  • Spill management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does this compound enhance the potency of B2 receptor antagonists in peptide design?

Acylation of the N-terminus of bradykinin (BK) analogues with this compound introduces a bulky adamantyl group, improving receptor binding affinity through hydrophobic interactions and steric stabilization. For example:

  • In [D-Arg⁰,Hyp³,Thi⁵,⁸,D-Phe⁷]BK analogues, this modification increased antagonistic activity by 33-fold in rat uterotonic assays .
  • Structure-activity relationship (SAR) studies suggest the adamantane moiety reduces enzymatic degradation, prolonging half-life in vivo .

Q. What mechanisms explain the pH-dependent rejection of this compound in forward osmosis (FO) systems?

In FO membranes (e.g., cellulose triacetate), rejection efficiency of this compound (AAA) depends on electrostatic repulsion between the deprotonated acid (pKa ~4.5) and negatively charged membrane surfaces. Key findings:

  • At pH >5, AAA (as carboxylate anion) shows >90% rejection due to charge repulsion .
  • At pH 3–4, neutral AAA molecules permeate more readily, reducing rejection to ~60% .
  • Experimental optimization: Adjust draw solute (e.g., MgCl₂) concentration and pH (6–9) to maximize rejection .

Q. How can conflicting biological activity data for this compound-modified peptides be reconciled?

Contradictions in activity (e.g., agonism vs. antagonism) may arise from:

  • Positional isomerism: Substituent placement (e.g., 2-aminomethyl phenylacetic acid vs. 3-aminophenylacetic acid at position 7) alters receptor interaction .
  • Assay variability: Standardize in vitro tests (e.g., rat uterus contraction ) and in vivo models (e.g., blood pressure response ).
  • Batch-to-batch variability: Ensure peptide purity (>95% by HPLC) and confirm adamantane conjugation via mass spectrometry .

Methodological Recommendations

  • Synthetic protocols: Use Boc-protected amino acids and carbodiimide coupling agents (e.g., EDC/HOBt) for peptide acylation .
  • Analytical tools: Pair HPLC with evaporative light scattering detection (ELSD) for non-UV-active derivatives .
  • Data validation: Cross-reference melting points with DSC thermograms and XRD for crystallinity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-Adamantaneacetic acid
Reactant of Route 2
1-Adamantaneacetic acid

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